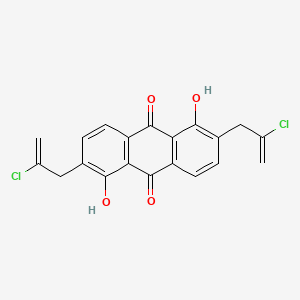
2,6-Bis(2-chloroprop-2-en-1-yl)-1,5-dihydroxyanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis(2-chloroallyl)-1,5-dihydroxyanthracene-9,10-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its anthracene backbone, which is substituted with two 2-chloroallyl groups and two hydroxyl groups. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in synthetic chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(2-chloroallyl)-1,5-dihydroxyanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the initial formation of the anthracene-9,10-dione core, followed by the introduction of hydroxyl groups at the 1 and 5 positions. The final step involves the addition of 2-chloroallyl groups at the 2 and 6 positions. This process often requires the use of specific catalysts and controlled reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2,6-Bis(2-chloroallyl)-1,5-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The 2-chloroallyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the 2-chloroallyl groups under basic conditions.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of dihydroanthracene derivatives.
Substitution: Formation of substituted anthracene derivatives with various functional groups.
科学研究应用
2,6-Bis(2-chloroallyl)-1,5-dihydroxyanthracene-9,10-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
作用机制
The mechanism of action of 2,6-Bis(2-chloroallyl)-1,5-dihydroxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and 2-chloroallyl groups play a crucial role in its reactivity and biological activity. For instance, the hydroxyl groups can form hydrogen bonds with biological molecules, while the 2-chloroallyl groups can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target proteins or enzymes.
相似化合物的比较
Similar Compounds
2,6-Dichloroanthracene-9,10-dione: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
1,5-Dihydroxyanthracene-9,10-dione: Lacks 2-chloroallyl groups, affecting its overall reactivity and biological activity.
2,6-Bis(2-bromoallyl)-1,5-dihydroxyanthracene-9,10-dione: Similar structure but with bromo substituents, which can alter its chemical properties and reactivity.
Uniqueness
2,6-Bis(2-chloroallyl)-1,5-dihydroxyanthracene-9,10-dione is unique due to the presence of both hydroxyl and 2-chloroallyl groups, which impart distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in synthetic chemistry, material science, and biomedical research.
属性
CAS 编号 |
113681-13-3 |
|---|---|
分子式 |
C20H14Cl2O4 |
分子量 |
389.2 g/mol |
IUPAC 名称 |
2,6-bis(2-chloroprop-2-enyl)-1,5-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H14Cl2O4/c1-9(21)7-11-3-5-13-15(17(11)23)19(25)14-6-4-12(8-10(2)22)18(24)16(14)20(13)26/h3-6,23-24H,1-2,7-8H2 |
InChI 键 |
XILBAIOQIGHZQO-UHFFFAOYSA-N |
规范 SMILES |
C=C(CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3O)CC(=C)Cl)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


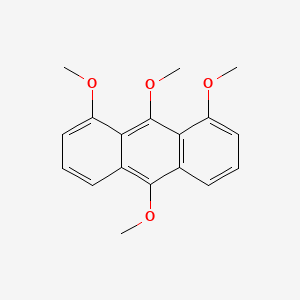
![8-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13136396.png)

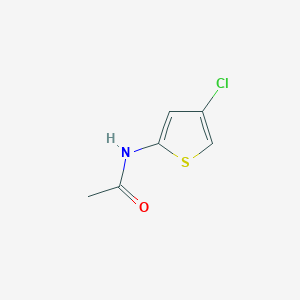

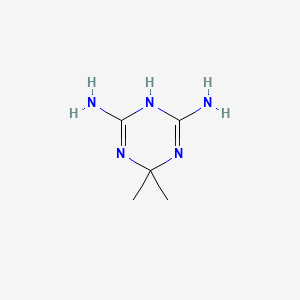
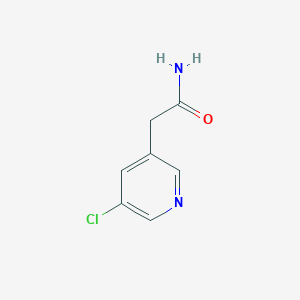
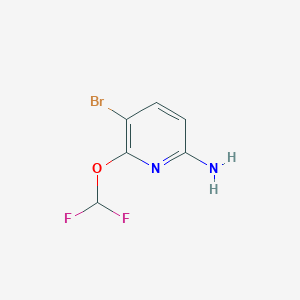
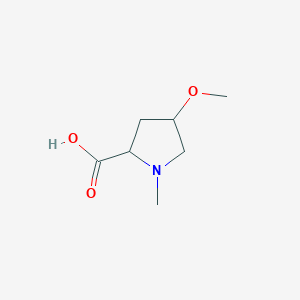
![3,10-Dihydroxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione](/img/structure/B13136436.png)
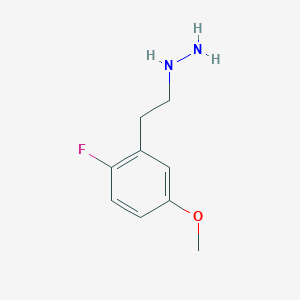
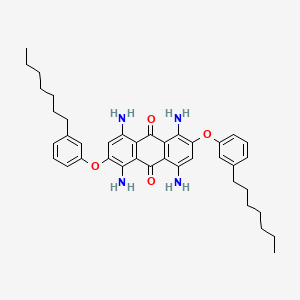
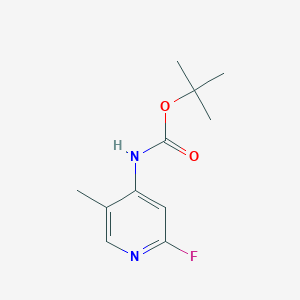
![7-Benzyl-4-(4-methoxybenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13136475.png)
